molecular formula C16H18F3NO3S B2713624 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 1705781-82-3

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2713624
CAS No.: 1705781-82-3
M. Wt: 361.38
InChI Key: LWVMTFBGQZUKNB-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure and the presence of both sulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the bicyclic core using reagents such as methylsulfonyl chloride under basic conditions.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the bicyclic core, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted trifluoromethyl compounds.

Scientific Research Applications

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound is known to:

    Bind to Enzymes: Inhibit enzyme activity by forming stable complexes with the active site.

    Modulate Receptor Activity: Interact with cell surface receptors, altering signal transduction pathways.

    Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation through its interaction with intracellular proteins.

Comparison with Similar Compounds

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:

    (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and biological activities.

    (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-methylphenyl)methanone: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3S/c1-24(22,23)14-8-12-5-6-13(9-14)20(12)15(21)10-3-2-4-11(7-10)16(17,18)19/h2-4,7,12-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMTFBGQZUKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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